molecular formula C8H14N2O2 B12517997 1-[2-(Methoxymethoxy)propyl]-1H-imidazole CAS No. 798571-55-8

1-[2-(Methoxymethoxy)propyl]-1H-imidazole

Katalognummer: B12517997
CAS-Nummer: 798571-55-8
Molekulargewicht: 170.21 g/mol
InChI-Schlüssel: KTMKTPRXSWYLSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(Methoxymethoxy)propyl]-1H-imidazole is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This specific compound features a methoxymethoxy group attached to a propyl chain, which is further connected to the imidazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Methoxymethoxy)propyl]-1H-imidazole typically involves the reaction of 1H-imidazole with 1-chloro-2-(methoxymethoxy)propane under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

1-[2-(Methoxymethoxy)propyl]-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced imidazole compounds.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethoxy group, leading to the formation of different substituted imidazole derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring or the propyl chain.

Wissenschaftliche Forschungsanwendungen

1-[2-(Methoxymethoxy)propyl]-1H-imidazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of 1-[2-(Methoxymethoxy)propyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxymethoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Methoxypropan-2-ol: An organic solvent with similar structural features but different functional properties.

    1-(2-Methoxy-1-methylethoxy)-2-propanol: Another glycol ether with comparable chemical characteristics.

Uniqueness

1-[2-(Methoxymethoxy)propyl]-1H-imidazole is unique due to its imidazole ring, which imparts distinct chemical and biological properties. The presence of the methoxymethoxy group further differentiates it from other similar compounds, enhancing its solubility and reactivity.

Eigenschaften

CAS-Nummer

798571-55-8

Molekularformel

C8H14N2O2

Molekulargewicht

170.21 g/mol

IUPAC-Name

1-[2-(methoxymethoxy)propyl]imidazole

InChI

InChI=1S/C8H14N2O2/c1-8(12-7-11-2)5-10-4-3-9-6-10/h3-4,6,8H,5,7H2,1-2H3

InChI-Schlüssel

KTMKTPRXSWYLSN-UHFFFAOYSA-N

Kanonische SMILES

CC(CN1C=CN=C1)OCOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.